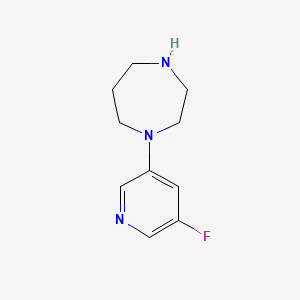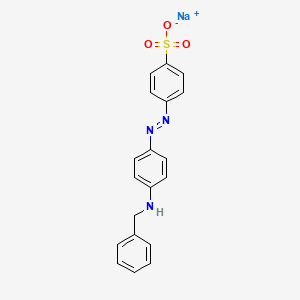
Benzyl orange
Description
Benzyl orange is a useful research compound. Its molecular formula is C19H16N3NaO3S and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;4-[[4-(benzylamino)phenyl]diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S.Na/c23-26(24,25)19-12-10-18(11-13-19)22-21-17-8-6-16(7-9-17)20-14-15-4-2-1-3-5-15;/h1-13,20H,14H2,(H,23,24,25);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCBNZLRTUKUAQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benzyl Orange interact with electrolytes in aqueous solutions, and what are the implications of these interactions?
A1: this compound, an amphiphilic azo-dye sulfonate, exhibits specific interactions with electrolytes in aqueous solutions. Research indicates that the effectiveness of different electrolytes in influencing this compound's spectral properties doesn't strictly follow lyotropic series or "salting-out power" trends []. Instead, the observed order of effectiveness correlates with the association constants of this compound anions with the added cations []. This suggests that ion-pair formation between the dye anion and the electrolyte cations plays a significant role in these interactions. This understanding is crucial for predicting and manipulating the behavior of this compound in various applications, such as spectrophotometric analysis.
Q2: What is the significance of ion-pair formation in the context of this compound's interaction with electrolytes?
A2: Ion-pair formation is crucial in understanding how this compound, particularly its anionic form, interacts with electrolytes. Studies have shown that the effectiveness of electrolytes in influencing this compound's spectral behavior directly correlates with the association constants for ion-pair formation between the dye's anions and the added cations []. This suggests that stronger ion pairing leads to more pronounced spectral shifts. This phenomenon is attributed to competitive hydration, where the electrolyte ions and the dye molecules compete for water molecules, influencing the dye's aggregation and, consequently, its spectral properties [].
Q3: Can this compound be used as a template for fabricating specific microstructures?
A3: Yes, this compound has shown promise as a template for creating specific microstructures, particularly hollow polypyrrole (PPy) structures. Researchers have successfully fabricated hollow PPy Y-junctions and capsules using this compound precipitates as reactive templates []. The morphology of these structures can be controlled by adjusting factors like pH, oxidant addition rate, and reaction temperature during the polymerization process []. This highlights this compound's utility in material science and nanotechnology, particularly for creating controlled-shape microstructures for various applications.
Q4: Are there any analytical methods for quantifying this compound?
A4: While the provided abstracts don't delve into specific analytical methods for quantifying this compound itself, they highlight its use in analytical chemistry. For instance, this compound forms a chloroform-soluble ion-pair complex with Metoprolol tartrate, exhibiting an absorption maximum at 401 nm []. This property allows for the spectrophotometric determination of Metoprolol tartrate in pharmaceutical formulations []. This example illustrates how this compound's interactions and properties can be leveraged for developing sensitive and specific analytical methods for various compounds.
Q5: How does this compound contribute to research on light-induced anisotropy and gyrotropy?
A5: this compound, when incorporated into polymeric matrices, exhibits significant changes in its polarization properties under the influence of light []. This property makes it valuable for studying light-induced anisotropy and gyrotropy. Researchers have demonstrated that the effective anisotropy of this compound-based recording media can be significantly influenced by the acidity of the solvent used in its preparation []. This highlights this compound's potential as a material for developing optical devices and sensors that respond to light and changes in acidity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


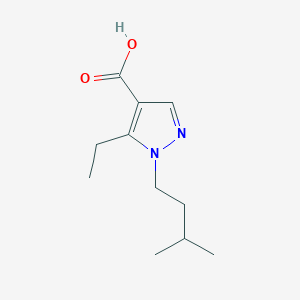
![[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol](/img/structure/B1526799.png)
![2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B1526801.png)
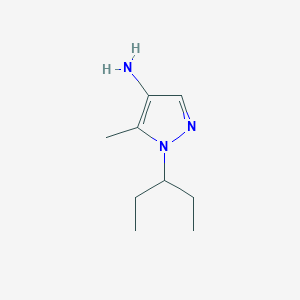

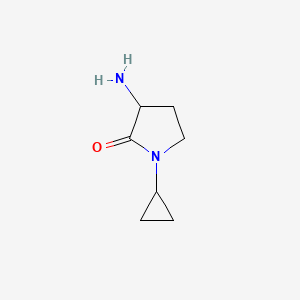
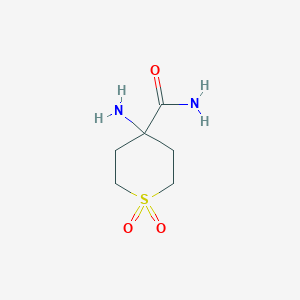
![2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1526815.png)
![2-[3-(Pyridin-4-ylmethoxy)phenyl]acetic acid](/img/structure/B1526816.png)


![2-{[4-amino-5-(5-methyl-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1526819.png)
